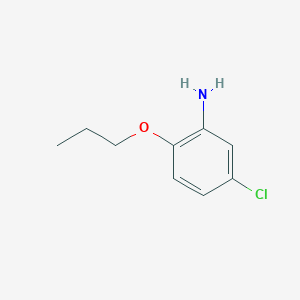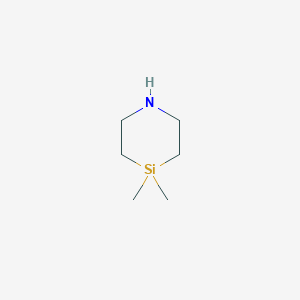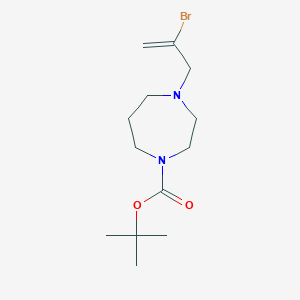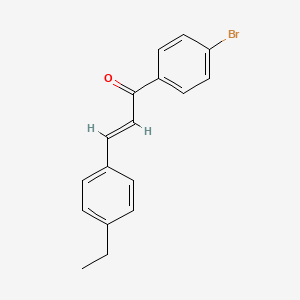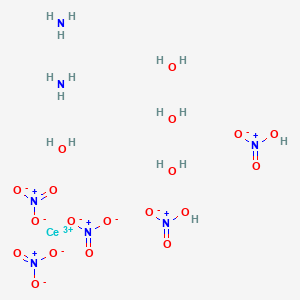![molecular formula C12H15N3OS B3097266 1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine CAS No. 1306912-69-5](/img/structure/B3097266.png)
1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine
説明
“1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine” is a biochemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine” consists of a cyclohexanamine group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-thienyl group .Physical And Chemical Properties Analysis
“1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine” has a molecular weight of 249.33 and a molecular formula of C12H15N3OS .科学的研究の応用
Synthesis and Antimicrobial Activity
One significant application of compounds related to 1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine is in antimicrobial activities. A study by Al-Omar (2010) synthesized derivatives including 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, and tested them for in vitro activities against various strains of Gram-positive and Gram-negative bacteria. Notably, some compounds displayed marked broad-spectrum antibacterial activity, though none were significantly active against Candida albicans (Al-Omar, 2010).
Acetyl- and Butyrylcholinesterase Inhibition
Another area of research involves the inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurological conditions like dementia and myasthenia gravis. Pflégr et al. (2022) designed 5-Aryl-1,3,4-oxadiazoles as potential inhibitors of these enzymes. Their study revealed moderate dual inhibition, with some compounds showing lower IC50 values against AChE compared to established drugs (Pflégr et al., 2022).
Antitumor and Antimicrobial Activities
Compounds structurally related to 1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine have been evaluated for their antitumor and antimicrobial activities. For instance, Nassar et al. (2018) synthesized derivatives with antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, and tested their antimicrobial efficacy (Nassar et al., 2018).
Tuberculostatic Activity
Research by Foks et al. (2004) focused on synthesizing derivatives with tuberculostatic activity. They studied compounds like 1,3,4-oxadiazole and 1,2,4-triazole derivatives and tested them for their minimum inhibiting concentrations against tuberculosis (Foks et al., 2004).
Anticancer Agents
Another significant application is in the development of anticancer agents. Studies have synthesized various derivatives of 1,2,4-oxadiazoles and tested them against cancer cell lines. For example, Kumar et al. (2011) developed a library of 1,2,4-oxadiazoles and evaluated their anticancer potential against human cancer cell lines, identifying specific structural requirements for good activity (Kumar et al., 2011).
作用機序
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with a similar thiazole ring are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
特性
IUPAC Name |
1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9/h4,7-8H,1-3,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKJSQTVIGITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



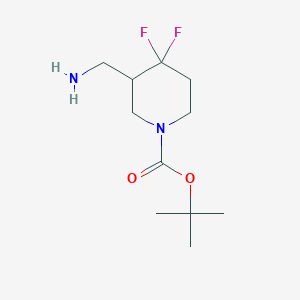

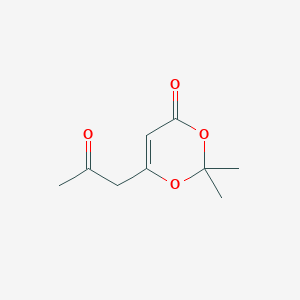
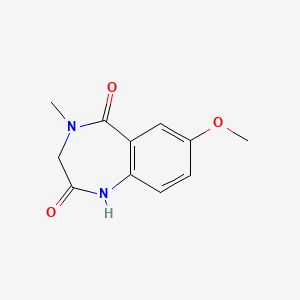

![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)
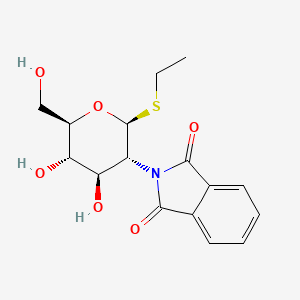
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)
